molecular formula C6H13NO2 B1318972 3-[Ethyl(methyl)amino]propanoic acid CAS No. 1095030-20-8

3-[Ethyl(methyl)amino]propanoic acid

Cat. No.: B1318972
CAS No.: 1095030-20-8
M. Wt: 131.17 g/mol
InChI Key: LKLDBSCPCALXOE-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]propanoic acid, commonly supplied as its hydrochloride salt (CAS 1158757-51-7), is a synthetic beta-amino acid derivative of interest in medicinal and organic chemistry research. With a molecular formula of C6H14ClNO2 and a molecular weight of 167.636 g/mol , this compound features a propanoic acid chain substituted with an N-ethyl-N-methyl amino group. This structure classifies it as an N-alkylated derivative of beta-alanine, making it a valuable building block for chemical synthesis . Researchers utilize this compound as a versatile intermediate in the design and development of novel molecules. Its molecular structure, characterized by 4 rotatable bonds and the presence of both hydrogen bond acceptors (2) and donors (1) , provides opportunities for creating diverse molecular architectures. Potential applications include its use in pharmaceutical research for the synthesis of potential drug candidates and in materials science as a precursor for functionalized polymers. The compound is offered with a Certificate of Analysis to ensure identity and purity, and it is essential to store it in a cool, dry place to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[ethyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDBSCPCALXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Ethyl Methyl Amino Propanoic Acid

Historical Context of β-Amino Acid Synthesis Relevant to N-Substitution

The synthesis of β-amino acids has a rich history, with early methods often involving multi-step sequences and the use of hazardous reagents. Common historical strategies included the conjugate addition of amine nucleophiles to Michael acceptors and homologation of α-amino acids, such as in the Arndt-Eistert reaction. researchgate.net These foundational methods, while effective, often required pre-functionalization of starting materials and were not always efficient. The development of methods for N-substituted β-amino acids, particularly those with two different alkyl groups on the nitrogen atom like 3-[Ethyl(methyl)amino]propanoic acid, has evolved from these earlier strategies, with a continuous drive towards greater efficiency, selectivity, and milder reaction conditions.

Modern Approaches to the Synthesis of this compound

Modern synthetic chemistry offers a variety of powerful techniques for the construction of N-substituted β-amino acids. These methods often provide higher yields, greater functional group tolerance, and more straightforward purification procedures compared to historical approaches.

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of β-amino acid synthesis. researchgate.net For the synthesis of this compound, a plausible route involves the reaction of N-ethylmethylamine with an acrylate (B77674) derivative, such as ethyl acrylate or methyl acrylate.

This reaction can be carried out under various conditions, including neat (solvent-free) or in a suitable solvent. Microwave irradiation has been shown to significantly accelerate the Michael addition of amines to α,β-unsaturated esters, leading to shorter reaction times and higher yields. nih.gov For instance, the reaction of benzylamine (B48309) with methyl acrylate can be completed in a short time with good yields under microwave conditions. nih.gov While a specific protocol for N-ethylmethylamine with an acrylate leading directly to this compound is not extensively detailed in readily available literature, the general principles of the aza-Michael addition of secondary amines to acrylates are well-established. researchgate.net

Representative Conditions for Aza-Michael Addition of Amines to Acrylates
AmineAcrylateCatalyst/ConditionsSolventYieldReference
BenzylamineMethyl crotonateMicrowave, 115-130°C, 3hMethanol83-98% nih.gov
(S)-(-)-α-methylbenzylamineMethyl acrylateMicrowave, 80°C, 10 minMethanol95% nih.gov
Primary aliphatic and aromatic aminesEthyl acrylateAcidic alumina (B75360)Solvent-freeHigh mdpi.com

Following the Aza-Michael addition to form the corresponding ester, a subsequent hydrolysis step would be required to yield the final carboxylic acid.

While less common for this specific target, derivatization from a pre-existing propanoic acid backbone is a viable synthetic strategy in organic chemistry. This could theoretically involve the introduction of the ethyl(methyl)amino group at the 3-position of a propanoic acid derivative. For example, a propanoic acid with a leaving group at the 3-position could undergo nucleophilic substitution with N-ethylmethylamine. However, this approach is often less direct than the Aza-Michael addition for this class of compounds.

An alternative and highly relevant strategy for the synthesis of this compound involves a two-step process starting with a simpler β-amino acid. This approach would first involve the synthesis of 3-(methylamino)propanoic acid or its ester, followed by N-alkylation with an ethylating agent.

The initial 3-(methylamino)propanoate can be synthesized via an Aza-Michael addition of methylamine (B109427) to an acrylate ester. For example, methyl 3-(methylamino)propionate can be prepared by reacting methyl acrylate with a solution of methylamine. chemicalbook.com

The subsequent N-alkylation of the resulting secondary amine can be achieved using an ethyl halide, such as ethyl iodide or ethyl bromide. This reaction is a standard method for the formation of tertiary amines. The reaction conditions would typically involve a base to neutralize the hydrogen halide formed during the reaction.

Illustrative Two-Step Synthesis via Amine Alkylation
StepReactantsReagents/ConditionsProductReference (Analogous)
1. Aza-Michael AdditionMethylamine, Methyl acrylate-20°C, 2hMethyl 3-(methylamino)propanoate chemicalbook.com
2. N-AlkylationMethyl 3-(methylamino)propanoate, Ethyl iodideBase (e.g., K₂CO₃), Solvent (e.g., Acetone)Methyl 3-[ethyl(methyl)amino]propanoateGeneral Alkylation Principles

Finally, hydrolysis of the ester would yield this compound.

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures that combine multiple reaction steps without the isolation of intermediates. For the synthesis of N-alkyl-β-amino esters, one-pot reactions starting from acrylates and amines have been developed. cambridge.org These methods often utilize dendrimeric intermediates or other strategies to facilitate the reaction sequence in a single vessel. cambridge.org

A plausible one-pot synthesis of this compound could involve the initial Aza-Michael addition of methylamine to an acrylate, followed by in-situ N-alkylation with an ethylating agent, and subsequent hydrolysis. While a specific one-pot procedure for this exact molecule is not readily documented, the principles for such a synthesis are established for related compounds. For instance, a one-pot method for preparing 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride involves a Michael addition followed by reaction with formic acid and formaldehyde. google.com

Considerations in Scalable and Sustainable Synthesis (Green Chemistry Principles)

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds. For the preparation of this compound, several aspects of green chemistry can be considered.

Atom Economy : Reactions like the Aza-Michael addition are inherently atom-economical as all the atoms of the reactants are incorporated into the product.

Use of Safer Solvents : The use of hazardous solvents should be minimized or replaced with greener alternatives. Solvent-free reactions, where possible, are highly desirable. mdpi.com

Catalysis : The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a key principle of green chemistry. For example, acidic alumina has been used as a heterogeneous catalyst for aza-Michael reactions. mdpi.com

Energy Efficiency : Employing energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks : While not directly applicable to the common starting materials for this specific synthesis, the broader field of amino acid synthesis is exploring the use of renewable resources.

The development of sustainable synthetic routes for this compound and other valuable chemical compounds is an ongoing effort in the chemical research community, aiming to balance efficiency with environmental responsibility.

Chiral Synthesis Aspects for N-Substituted β-Amino Acids

The synthesis of enantiomerically pure N-substituted β-amino acids is of great interest, as the biological activity of many compounds is dependent on their stereochemistry. nih.govmdpi.com Several asymmetric strategies have been developed for this purpose and could be applied to the synthesis of chiral this compound.

Catalytic Enantioselective Conjugate Addition:

One of the most powerful methods for the asymmetric synthesis of chiral β-amino acids is the catalytic enantioselective conjugate addition of amines to α,β-unsaturated carbonyl compounds. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the aza-Michael addition.

Copper-Catalyzed Hydroamination: Copper-based catalysts, in conjunction with chiral ligands, have been shown to be effective in the enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method could potentially be adapted for the addition of N-ethylmethylamine to an acrylate, yielding an enantioenriched ester of this compound. The choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.gov

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the enantioselective Mannich reaction and aza-Michael additions to produce chiral β-amino acid derivatives. mdpi.com These catalysts often work by activating the electrophile and/or the nucleophile through hydrogen bonding or by forming a chiral iminium ion intermediate.

Use of Chiral Auxiliaries:

Another established strategy for chiral synthesis involves the use of a chiral auxiliary. scielo.br In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of a chiral N-substituted β-amino acid, a chiral auxiliary could be attached to the acrylic acid derivative. After the diastereoselective addition of N-ethylmethylamine, the auxiliary would be removed to afford the enantiomerically enriched product.

Biocatalytic Methods:

Enzymes are increasingly being used as catalysts in organic synthesis due to their high stereoselectivity. nih.gov Engineered enzymes, such as variants of tryptophan synthase, have been utilized for the synthesis of β-substituted amino acids. nih.gov While specific examples for this compound are not documented, the development of biocatalytic systems for the enantioselective amination of α,β-unsaturated acids represents a promising avenue for the synthesis of this and other chiral N-substituted β-amino acids.

The table below summarizes some of the key asymmetric synthetic strategies applicable to N-substituted β-amino acids.

Strategy Catalyst/Auxiliary Key Features Potential Applicability
Catalytic Enantioselective Conjugate Addition Chiral metal complexes (e.g., Cu-based), Chiral organocatalysts (e.g., Cinchona alkaloids)High atom economy, catalytic nature reduces waste. Enantioselectivity is highly dependent on catalyst and reaction conditions. nih.govmdpi.comDirect asymmetric addition of N-ethylmethylamine to an acrylate.
Chiral Auxiliaries Covalently attached chiral molecules (e.g., Evans auxiliaries)Stoichiometric use of the auxiliary is required. Diastereoselectivity can be very high. scielo.brDiastereoselective addition of N-ethylmethylamine to an acrylate bearing a chiral auxiliary.
Biocatalysis Engineered enzymes (e.g., aminotransferases, lyases)High enantioselectivity, mild reaction conditions. Substrate scope can be limited. nih.govEnantioselective amination of a suitable precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl Methyl Amino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 3-[Ethyl(methyl)amino]propanoic acid is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. Based on the known spectrum of β-alanine and general principles of NMR spectroscopy, the following proton signals can be predicted. The protons of the ethyl and methyl groups attached to the nitrogen will give rise to characteristic signals. The methylene (B1212753) protons of the propanoic acid backbone will appear as triplets, due to coupling with each other.

A detailed breakdown of the predicted ¹H NMR spectral data is presented in the interactive table below.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
-CH₃ (on Ethyl)~1.1Triplet~7
-CH₂- (on Ethyl)~2.6Quartet~7
-N-CH₃~2.4SingletN/A
-N-CH₂-~2.8Triplet~7
-CH₂-COOH~2.5Triplet~7
-COOH~10-12Broad SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carboxyl carbon will appear significantly downfield, while the aliphatic carbons will resonate at higher fields. The known ¹³C NMR data for β-alanine shows signals at approximately 36.32 ppm (-CH₂-), 39.49 ppm (-CH₂-NH₂), and 181.00 ppm (-COOH). nih.gov The introduction of the ethyl and methyl groups on the nitrogen atom will cause a downfield shift in the adjacent carbon atoms.

An interactive table summarizing the predicted ¹³C NMR chemical shifts is provided below.

Carbon AtomPredicted Chemical Shift (ppm)
-C H₃ (on Ethyl)~12
-C H₂- (on Ethyl)~48
-N-C H₃~38
-N-C H₂-~50
-C H₂-COOH~35
-C OOH~175

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be invaluable in confirming the structural assignments of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, showing a correlation between the -N-CH₂- and -CH₂-COOH protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignments for the carbon skeleton.

Mass Spectrometry (MS) Profiling and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern of N-alkyl amino acids is well-documented. Common fragmentation pathways include the loss of the carboxyl group (-COOH) and cleavage of the Cα-Cβ bond. For this compound, characteristic fragments would be expected from the loss of the ethyl and methyl groups from the nitrogen atom.

An interactive table of predicted significant fragments in the mass spectrum of this compound is presented below.

Fragment Ion (m/z)Proposed Structure/Loss
131[M]⁺ (Molecular Ion)
116[M - CH₃]⁺
102[M - C₂H₅]⁺
86[M - COOH]⁺
72[CH₂(CH₃)N(C₂H₅)]⁺
58[CH₂N(C₂H₅)]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the tertiary amine functional groups.

The carboxylic acid group will exhibit a broad O-H stretching band and a strong C=O stretching band. The C-N stretching of the tertiary amine will also be present.

The following interactive table details the expected characteristic IR absorption bands.

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
AlkaneC-H stretch2850-2960
Tertiary AmineC-N stretch1000-1250

X-ray Crystallography for Solid-State Structure Determination (if applicable to structurally similar compounds)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, the crystal structure of the closely related compound, β-alanine hydrochloride, offers valuable insights into the potential solid-state packing.

Computational Chemistry and Theoretical Studies on 3 Ethyl Methyl Amino Propanoic Acid

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by modeling the electron density.

For 3-[Ethyl(methyl)amino]propanoic acid, a DFT calculation would begin with the construction of an initial 3D model of the molecule. This structure would then be subjected to a geometry optimization procedure, typically using a functional like B3LYP and a basis set such as 6-311++G(2d,2p). This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the most stable molecular geometry in the gaseous phase.

The output of such a study would provide precise data on the molecule's three-dimensional arrangement. Furthermore, DFT calculations yield a wealth of information about the electronic structure, including the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative of the expected output from a DFT calculation and is not based on published experimental or theoretical work.)

Parameter Atom Connection Value
Bond Lengths (Å) C(carboxyl)-O(hydroxyl) 1.35
C(carboxyl)=O 1.21
N-C(ethyl) 1.47
N-C(methyl) 1.46
**Bond Angles (°) ** O=C-O(H) 123.0
C-N-C 115.0
Dihedral Angles (°) H-O-C=O 180.0

Ab Initio and Semi-empirical Methods for Quantum Chemical Properties

Beyond DFT, other methods are available for probing quantum chemical properties.

Ab Initio Methods: These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation with fewer approximations than DFT or semi-empirical methods. mdpi.com They are computationally more intensive but can provide highly accurate results, often considered the "gold standard." mdpi.com An ab initio study on this compound could be used to calculate its exact electronic energy, dipole moment, and polarizability with high precision, serving as a benchmark for other methods.

Semi-empirical Methods: Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify calculations. pharmaffiliates.comresearchgate.net This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or longer timescale simulations. nih.gov For this compound, semi-empirical methods could be employed for rapid conformational searches or to model its behavior in a large solvent environment. pharmaffiliates.comsigmaaldrich.com

Analysis of Molecular Reactivity Parameters

Computational methods are particularly powerful for predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, DFT calculations would determine the energies of these orbitals and map their spatial distribution, revealing which parts of the molecule are involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Orbital Properties for this compound (Note: The following data is illustrative and not based on published work.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8

A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It provides an intuitive guide to a molecule's charge distribution.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carboxyl group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. This would be expected around the acidic hydrogen of the carboxyl group.

Green Regions: Represent neutral or non-polar areas.

An MESP map of this compound would clearly illustrate its reactive sites, complementing the insights from FMO analysis.

Fukui functions provide a more quantitative, atom-specific measure of reactivity within the framework of DFT. researchgate.net They describe the change in electron density at a specific point in the molecule when the total number of electrons changes. By calculating condensed Fukui functions for each atom, one can predict the most likely sites for different types of attacks:

Nucleophilic Attack (f+) : The site most likely to accept an electron.

Electrophilic Attack (f-) : The site most likely to donate an electron.

Radical Attack (f0) : The site most likely to react with a radical.

This analysis would provide a ranked list of atoms in this compound most susceptible to various chemical reactions, offering a more refined prediction of reactivity than MESP alone. guidechem.comnih.gov

Conformational Landscape and Energetics

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. A conformational analysis aims to identify the different stable conformers and determine their relative energies.

This is typically done by systematically rotating the molecule's dihedral angles and performing energy calculations for each resulting structure. The results are often visualized on a Potential Energy Surface (PES), which maps the energy as a function of one or more dihedral angles. The low-energy points on this surface correspond to stable conformers. Such a study would reveal the most likely shapes the molecule adopts, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, interactions with solvents, and thermodynamic properties. For this compound, MD simulations would be instrumental in understanding its flexibility and how it interacts with its environment, such as in an aqueous solution.

A typical MD simulation for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. Force fields like AMBER or CHARMM, commonly used for biomolecules, could be adapted. The simulation would track the trajectory of each atom over time, from which various properties can be calculated.

Key areas of investigation using MD simulations would include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule. The flexibility of the ethyl and propanoic acid chains allows for a variety of shapes, and MD simulations can determine the relative energies and populations of these conformers.

Solvation Effects: Understanding how water molecules arrange around the carboxylic acid and the tertiary amine groups. This is crucial for predicting its solubility and reactivity in biological systems.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the carboxylic acid group and water, as well as potential intramolecular interactions.

Hypothetical Simulation Parameters:

ParameterValue/Method
Force Field GROMOS54a7
Solvent Model SPC/E water model
Ensemble NPT (Isothermal-isobaric)
Temperature 300 K
Pressure 1 bar
Simulation Time 100 ns
Integration Time Step 2 fs

This table represents a typical setup for an MD simulation and is for illustrative purposes only, as specific published data for this compound is unavailable.

Prediction and Simulation of Spectroscopic Data

Computational quantum chemistry methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Techniques like Density Functional Theory (DFT) are widely used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each atom in the optimized geometry of the molecule, its NMR spectrum can be simulated. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

Vibrational Spectroscopy (Infrared and Raman):

DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as the stretching of the C=O bond in the carboxylic acid group or the bending of the C-H bonds. By analyzing these calculated frequencies and their intensities, a theoretical spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular vibrations.

Hypothetical Predicted Spectroscopic Data:

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

ProtonsPredicted Chemical Shift (ppm)
-COOH10.0 - 12.0
-CH₂- (next to COOH)2.4 - 2.8
-CH₂- (next to N)2.8 - 3.2
-N-CH₂-CH₃2.5 - 2.9
-N-CH₃2.2 - 2.6
-N-CH₂-CH₃1.0 - 1.4

Predicted Key IR Absorption Frequencies (in cm⁻¹):

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C-H stretch (alkyl)2850 - 3000
C=O stretch (carboxylic acid)1700 - 1725
C-N stretch1000 - 1250

Disclaimer: The data presented in these tables are hypothetical and based on typical ranges for similar functional groups. They are for illustrative purposes to demonstrate the type of information that can be obtained from computational predictions, in the absence of specific published research for this compound.

Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Molecules

While specific, documented instances of 3-[Ethyl(methyl)amino]propanoic acid as an intermediate in the total synthesis of complex natural products are not extensively reported in publicly available literature, its structural motifs are present in various biologically active compounds. β-amino acids, in general, are crucial components of numerous pharmaceuticals and natural products. The synthesis of derivatives of this compound, such as its esters, can be achieved through methods like the Michael addition of N-ethylmethylamine to an acrylate (B77674) ester, followed by hydrolysis of the resulting ester. This straightforward synthetic accessibility makes it a plausible, though perhaps underutilized, intermediate for the introduction of a N,N-disubstituted β-amino acid moiety into a larger molecule.

The general importance of β-amino acid derivatives as intermediates is well-established in pharmaceutical synthesis. evonik.comzlchemi.commlunias.comevonik.com They serve as precursors for a wide array of bioactive molecules, including peptides, alkaloids, and other complex heterocyclic systems. orgsyn.org The ethyl and methyl substituents on the nitrogen atom of this compound can influence the solubility, lipophilicity, and metabolic stability of the final complex molecule, making it a potentially strategic choice in a multi-step synthesis.

Scaffold for the Design of Structurally Diverse Compounds

The concept of a molecular scaffold is central to modern medicinal chemistry, providing a core structure upon which a variety of substituents can be appended to create a library of related compounds for biological screening. acs.orgsemanticscholar.orgbenthamscience.comacs.org β-Amino acids, including this compound, are recognized as valuable scaffolds due to their conformational pre-organization and the ability to project substituents in well-defined spatial orientations. nih.govresearchgate.net

For instance, by coupling different amines to the carboxylic acid moiety, a library of amides can be synthesized. Similarly, the tertiary amine can be used to direct metal-catalyzed C-H activation reactions on the ethyl or methyl groups, allowing for further functionalization. The inherent chirality of many β-amino acid derivatives (though this compound itself is achiral) further expands their utility as scaffolds for the synthesis of enantiomerically pure compounds.

While specific examples of large compound libraries built upon the this compound scaffold are not prominent in the literature, the principles of scaffold-based drug design strongly support its potential in this area. nih.gov

Integration into Polymeric Systems

The incorporation of amino acids into polymer backbones is a growing field of research, aiming to create biocompatible and biodegradable materials with tailored properties. researchgate.net While there is a substantial body of work on polymers derived from α-amino acids, the use of β-amino acids is also being explored. These polymers can find applications in drug delivery, tissue engineering, and as functional materials. kashanu.ac.irmdpi.com

This compound, with its carboxylic acid group, can be used as a monomer in polymerization reactions. For example, it can be incorporated into polyesters or polyamides through condensation polymerization with suitable co-monomers. The tertiary amine group within the repeating unit would then impart specific properties to the resulting polymer, such as pH-responsiveness, metal-binding capabilities, or altered solubility profiles.

Although specific polymers derived from this compound are not extensively documented, the general principles of polymer chemistry suggest its viability as a monomer. The synthesis of polymers from similar bifunctional monomers is a well-established methodology. researchgate.net The presence of the N,N-disubstituted amine could also be leveraged for post-polymerization modification, further diversifying the functional properties of the material.

Contribution to Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-ordered assemblies. frontiersin.orgnih.govnih.govresearchgate.netmdpi.comnih.gov Amino acids and their derivatives are excellent building blocks for supramolecular chemistry due to their ability to form hydrogen bonds, electrostatic interactions, and, in the case of aromatic amino acids, π-π stacking interactions.

β-Amino acids, in particular, have been shown to form stable secondary structures, such as helices and sheets, which can then self-assemble into higher-order architectures like nanotubes, vesicles, and gels. frontiersin.orgnih.govresearchgate.net These supramolecular structures have potential applications in areas such as biomaterials, drug delivery, and catalysis.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 Ethyl Methyl Amino Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and quantify the components of a mixture. For 3-[Ethyl(methyl)amino]propanoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method can be developed for its quantification and impurity profiling. pensoft.net The separation is generally achieved on a C18 column, which is a non-polar stationary phase. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.net The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analyte by controlling its ionization state. Detection is commonly performed using a UV/VIS detector. pensoft.net

Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.net

Interactive Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 20 µL

Gas Chromatography (GC)

Gas Chromatography is a highly sensitive technique suitable for volatile and thermally stable compounds. Since amino acids like this compound are non-volatile, they require a chemical derivatization step to increase their volatility and thermal stability before GC analysis. nih.govresearchgate.net This process involves converting the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives. nih.gov

Common derivatization reagents include ethyl chloroformate (ECF) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.netcore.ac.uk The resulting derivatives can then be separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a mass spectrometer. cerealsgrains.org

Interactive Table 2: Example GC Parameters for Derivatized Amino Acid Analysis

ParameterCondition
Derivatization Agent Ethyl Chloroformate (ECF)
Column Capillary column (e.g., Rxi®-5Sil MS)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 100°C, ramp to 280°C
Detector Mass Spectrometer (MS)

Chiral Separation Techniques

Since this compound can exist as enantiomers if it possesses a chiral center, chiral separation techniques are vital for determining its enantiomeric purity. This is particularly important in the pharmaceutical industry, where different enantiomers can have distinct pharmacological activities. nih.gov

Chiral separation can be achieved using both HPLC and GC with a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for the resolution of enantiomers. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. yakhak.org Pre-column derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. nih.gov

Capillary Electrophoresis (CE) for High-Efficiency Analysis

Capillary Electrophoresis is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.govcreative-proteomics.com It is well-suited for the analysis of charged species like amino acids. nih.gov In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high electric field. researchgate.net

For amino acids, derivatization is often necessary to enhance detection sensitivity, especially for UV or fluorescence detection. creative-proteomics.com Common derivatization agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). creative-proteomics.com Chiral analysis is also readily performed in CE by adding a chiral selector, such as a cyclodextrin, to the BGE. creative-proteomics.comjiangnan.edu.cn

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for identifying and quantifying this compound and its impurities, even at trace levels. unimi.itnih.gov Derivatization can be employed to improve ionization efficiency and chromatographic retention. unimi.itut.ee The mass spectrometer provides molecular weight information and structural details through fragmentation patterns, enabling unambiguous peak identification. scielo.org.za

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. researchgate.net For this compound, derivatization is a prerequisite. nih.govnih.gov The coupling of GC with MS allows for the separation of complex mixtures with high resolution and provides mass spectra for each component, which can be compared against spectral libraries for positive identification. core.ac.uk This technique is particularly useful for metabolic profiling studies and the identification of unknown impurities. nih.govcore.ac.uk

Interactive Table 3: Summary of Hyphenated Techniques for Analysis

TechniqueSeparation PrincipleDetection PrincipleKey Advantages
LC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase.Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity and selectivity; suitable for non-volatile compounds.
GC-MS Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of the mass-to-charge ratio of ionized molecules after electron impact or chemical ionization.High resolution and sensitivity; extensive spectral libraries for identification.

Non Clinical Biological Interactions and Mechanistic Insights of 3 Ethyl Methyl Amino Propanoic Acid

In Vitro Enzyme Binding and Modulation Studies

No data is currently available regarding the specific binding of 3-[Ethyl(methyl)amino]propanoic acid to any enzymes or its modulatory effects on their activity.

Investigation of Interactions within Biochemical Pathways

There is no published research detailing the interactions of this compound within any specific biochemical pathways.

Ligand-Target Interactions: Mechanistic Characterization

The molecular targets of this compound have not been identified, and therefore, no mechanistic characterization of its ligand-target interactions can be provided.

Emerging Research Directions and Future Perspectives for 3 Ethyl Methyl Amino Propanoic Acid

Novel Synthetic Routes and Methodological Advancements

The efficient synthesis of N,N-disubstituted β-amino acids like 3-[Ethyl(methyl)amino]propanoic acid is a key area for future research. While classical methods for β-amino acid synthesis exist, recent advancements point towards more elegant and efficient strategies that could be adapted for this specific compound. illinois.edu

One promising direction is the application of transition metal-catalyzed reactions. For instance, palladium-catalyzed intermolecular aminocarbonylation of alkenes has emerged as a powerful tool for generating β-amino acid derivatives from simple starting materials. organic-chemistry.org A hypothetical application to synthesize the ethyl ester of the title compound could involve the reaction of ethylene (B1197577) with carbon monoxide and N-ethylmethylamine in the presence of a palladium catalyst.

Another innovative approach is the nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO2 at atmospheric pressure. illinois.eduorganic-chemistry.org This method offers mild conditions and high chemo- and regioselectivity. For the synthesis of this compound, one could envision a pathway starting from a suitably substituted aziridine, which upon reaction with carbon dioxide under nickel catalysis, would yield the desired product.

Furthermore, metal-free approaches are gaining traction. A recently developed energy-transfer-enabled intermolecular aminocarboxylation allows for the single-step installation of both amine and ester functionalities into alkenes. nih.gov This photochemical method could provide a direct and atom-economical route to derivatives of this compound.

Finally, biocatalysis presents a green and highly selective alternative. Engineered enzymes, such as the β-subunit of tryptophan synthase (TrpB), have been utilized for the synthesis of β-N-substituted-α-amino acids. nih.gov Future research could focus on engineering similar enzymes to catalyze the synthesis of N,N-disubstituted β-amino acids from readily available precursors.

Table 1: Potential Novel Synthetic Routes for this compound
MethodologyKey Reagents/CatalystsPotential AdvantagesReference
Palladium-Catalyzed AminocarbonylationPalladium catalyst, Ethylene, Carbon Monoxide, N-EthylmethylamineUse of simple feedstocks organic-chemistry.org
Nickel-Catalyzed CarboxylationNickel catalyst, N-substituted aziridine, Carbon DioxideMild conditions, high selectivity illinois.eduorganic-chemistry.org
Photochemical AminocarboxylationPhotosensitizer, Alkene, Bifunctional oxime oxalate (B1200264) esterMetal-free, single-step nih.gov
BiocatalysisEngineered Enzymes (e.g., engineered TrpB)High selectivity, environmentally friendly nih.gov

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of this compound is largely unexplored, presenting a fertile ground for future research. The presence of both a carboxylic acid and a tertiary amine group suggests a rich and diverse reactivity profile.

The carboxylic acid moiety can be activated and coupled with various nucleophiles to form amides, esters, and other derivatives. This is a fundamental transformation in peptide synthesis and medicinal chemistry. rsc.org The tertiary amine, on the other hand, can act as a base or a nucleophile, and its presence can influence the reactivity of the adjacent carboxylic acid.

An interesting area of exploration would be the intramolecular reactions of this compound. Depending on the reaction conditions, it might be possible to form cyclic structures, such as β-lactams, which are important pharmacophores. The unique substitution pattern on the nitrogen atom could influence the propensity for cyclization and the stability of the resulting ring system.

Furthermore, the methylene (B1212753) groups in the backbone could be functionalized through various C-H activation strategies. Recent advances in this field could allow for the introduction of new functional groups at specific positions, leading to a wide range of novel derivatives with potentially interesting biological activities.

Future studies should systematically investigate the reactivity of this compound under a variety of conditions, including acidic, basic, and metal-catalyzed reactions, to fully map out its chemical behavior and unlock its synthetic potential.

Advanced Computational Modeling for Predictive Understanding

Computational modeling has become an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, computational studies could provide a predictive understanding of its structure, properties, and reactivity.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the conformational preferences of the molecule, as well as its electronic properties, such as atomic charges and frontier molecular orbitals. This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions.

Molecular dynamics (MD) simulations can be employed to study the behavior of the compound in different solvent environments and its interactions with other molecules, such as enzymes or receptors. mdpi.com This could be particularly valuable in the context of drug discovery, where understanding the binding mode of a molecule to its biological target is crucial.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed for derivatives of this compound. By correlating the structural features of a series of compounds with their biological activity, these models can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govfigshare.com

Table 2: Applications of Computational Modeling for this compound
Computational MethodPredicted Properties/InsightsPotential Impact on Research
Density Functional Theory (DFT)Conformational analysis, electronic properties, reactivity predictionGuiding the design of new synthetic reactions
Molecular Dynamics (MD) SimulationsBehavior in solution, interaction with biological macromoleculesUnderstanding potential biological activity and mechanism of action
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity for new derivativesPrioritizing synthetic targets for drug discovery

Development of the Compound as a Versatile Synthetic Intermediate

Given its bifunctional nature, this compound holds significant promise as a versatile intermediate in organic synthesis. Its incorporation into larger molecules can impart unique structural and physicochemical properties.

One of the most exciting applications is in the field of peptidomimetics. The substitution of natural α-amino acids with β-amino acids in peptides can lead to compounds with enhanced metabolic stability and altered conformational preferences. mdpi.comnumberanalytics.com The N,N-disubstituted nature of this compound would introduce a tertiary amine into the peptide backbone, which could have a profound impact on the structure and function of the resulting molecule.

Beyond peptidomimetics, this compound could serve as a building block for the synthesis of various heterocyclic compounds. The combination of the amine and carboxylic acid functionalities provides a handle for the construction of a wide range of ring systems, some of which may possess interesting biological activities.

Furthermore, the ethyl and methyl groups on the nitrogen atom offer opportunities for further functionalization or can be used to fine-tune the steric and electronic properties of the molecule. This tunability makes this compound an attractive starting material for the generation of chemical libraries for high-throughput screening in drug discovery. The development of efficient methods to incorporate this building block into diverse molecular scaffolds will be a key focus of future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.